4-(Isopentyloxy)-1H-pyrazole
Description
4-(Isopentyloxy)-1H-pyrazole is a pyrazole derivative substituted with an isopentyloxy (3-methylbutoxy) group at the 4-position. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatile applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
4-(3-methylbutoxy)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)3-4-11-8-5-9-10-6-8/h5-7H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULRHBXHDRJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields 3,5-dimethylpyrazole.
Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via an alkylation reaction. This involves the reaction of 3,5-dimethylpyrazole with isopentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
4-(Isopentyloxy)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The isopentyloxy group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyrazole derivatives for comparison include:
- 4-((1H-Imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (): Contains an imidazole moiety, enabling hydrogen bonding and metal coordination.
- 1-(2,2-Diethoxyethyl)-4-(4-bromophenyl)-1H-pyrazole (): Substituted with a bromophenyl group and diethoxyethyl chain, offering Suzuki coupling versatility.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (): Boronic ester-functionalized pyrazoles, critical for cross-coupling reactions in drug discovery.
Physicochemical Properties
*Calculated based on formula C₈H₁₄N₂O.
†Estimated via analogy to alkoxy-substituted pyrazoles .
‡Molecular weights vary with substituents ().
Spectral Data Comparison
*Predicted data based on analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
